Ursonic acid methyl ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

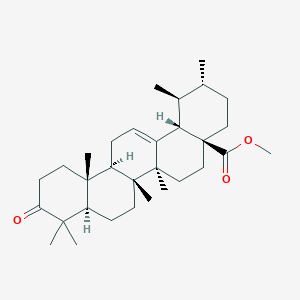

Structure

3D Structure

属性

IUPAC Name |

methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,28+,29-,30-,31+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCQKMJALQHROV-ZOPQKVJUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ursonic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and relevant biological data for Ursonic acid methyl ester. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, also known as methyl ursolate, is a pentacyclic triterpenoid (B12794562) and a methyl ester derivative of ursolic acid. Ursolic acid is a naturally occurring compound found in a wide variety of plants, including apples, basil, and rosemary. The esterification of the carboxylic acid group at position C-28 of ursolic acid yields this compound.

-

IUPAC Name: methyl (3β)-3-hydroxyurs-12-en-28-oate

-

Synonyms: Methyl ursolate, Ursolic acid methyl ester

-

Chemical Formula: C₃₁H₅₀O₃

-

CAS Number: 32208-45-0

The fundamental structure consists of an ursane-type triterpenoid skeleton with a hydroxyl group at the C-3 position, a double bond between C-12 and C-13, and a methyl ester group at the C-28 position.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound and its parent compound, ursolic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 470.73 g/mol | [1] |

| Melting Point | 286 °C | [1] |

| Boiling Point | 526.1 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.07 g/cm³ (Predicted) | [1] |

| Appearance | White solid | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Data for Ursolic Acid (Parent Compound) | |

| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 5.24 (1H, t, J=3.6 Hz, H-12), 3.22 (1H, dd, J=11.2, 4.8 Hz, H-3), 2.20 (1H, d, J=11.2 Hz, H-18), and various methyl singlets and multiplets. |

| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 180.9 (C-28), 138.8 (C-13), 125.7 (C-12), 79.1 (C-3), and other signals corresponding to the triterpenoid core. |

| Mass Spectrometry (MS) of this compound | The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 470.7. Key fragmentation patterns for ursane-type triterpenoids typically involve a retro-Diels-Alder cleavage of the C-ring. |

Experimental Protocols

3.1. Synthesis of this compound from Ursolic Acid

This protocol describes a common method for the esterification of ursolic acid.

Materials:

-

Ursolic acid

-

Anhydrous Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve ursolic acid in anhydrous DMF.

-

To this solution, add potassium carbonate and methyl iodide.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the DMF under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent to dryness.

-

Crystallize the crude product from hexane to yield pure this compound as white crystals.[3]

3.2. General Protocol for Isolation of Ursolic Acid from a Natural Source (e.g., Ocimum lamiifolium leaves)

This protocol outlines a general procedure for the extraction and isolation of the starting material, ursolic acid.

Materials:

-

Dried and powdered plant material (e.g., Ocimum lamiifolium leaves)

-

Petroleum ether

-

Silica (B1680970) gel for column chromatography

-

Eluent system (e.g., petroleum ether: ethyl acetate (B1210297) gradients)

Procedure:

-

Defat the powdered plant material by extraction with petroleum ether.

-

Extract the defatted marc with methanol.

-

Concentrate the methanol extract to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of petroleum ether and ethyl acetate.

-

Collect fractions and monitor by TLC.

-

Combine fractions containing the desired compound (ursolic acid).

-

Further purify the combined fractions by recrystallization to obtain pure ursolic acid.

Mandatory Visualizations

4.1. Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

4.2. Signaling Pathway Modulated by Ursolic Acid

Note: The following diagram illustrates key signaling pathways known to be modulated by the parent compound, Ursolic Acid. It is hypothesized that this compound exhibits similar mechanisms of action due to its structural similarity.

Caption: Inhibition of pro-survival signaling pathways by Ursolic Acid.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit growth inhibitory activity against several tumor cell lines, including HL-60, BGC, Bel-7402, and Hela cells.[4]

The parent compound, ursolic acid, has been extensively studied and is known to modulate multiple signaling pathways involved in cancer progression.[5][6] These include:

-

PI3K/Akt/mTOR Pathway: Ursolic acid inhibits the phosphorylation of Akt and mTOR, key regulators of cell growth, proliferation, and survival.[6]

-

MAPK/ERK Pathway: It can suppress the phosphorylation of ERK, another critical pathway involved in cell proliferation and differentiation.[5]

-

NF-κB Pathway: Ursolic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer by promoting the expression of pro-survival genes.

-

Induction of Apoptosis: By inhibiting these pro-survival pathways, ursolic acid can induce programmed cell death (apoptosis) in cancer cells.[6]

Given that this compound is a close structural analog of ursolic acid, it is highly probable that it shares these mechanisms of action. The esterification at C-28 may influence its pharmacokinetic properties, such as cell permeability and bioavailability, potentially altering its potency. Further research is warranted to elucidate the specific molecular interactions and signaling effects of this compound.

References

The Biosynthesis of Ursonic Acid in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursonic acid, a pentacyclic triterpenoid (B12794562), has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a derivative of the more widely studied ursolic acid, understanding its biosynthesis in plants is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the known and putative biosynthetic pathway of ursonic acid, detailing the precursor molecules, key enzymatic steps, and relevant genes. It also outlines experimental protocols to further elucidate this pathway and presents quantitative data from related triterpenoid biosynthetic studies.

Core Biosynthetic Pathway of Ursonic Acid

The biosynthesis of ursonic acid is a multi-step process that originates from primary metabolism and culminates in a series of specific modifications to the triterpenoid skeleton. The pathway can be broadly divided into three main stages: the formation of the universal isoprene (B109036) building blocks, the synthesis of the pentacyclic scaffold α-amyrin, and the subsequent oxidative modifications leading to ursolic acid and finally ursonic acid.

Synthesis of Isoprenoid Precursors

The journey begins with the synthesis of the five-carbon (C5) isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for their production:

-

Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts with the condensation of three acetyl-CoA units.[1]

-

Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with the reaction between pyruvate (B1213749) and D-glyceraldehyde 3-phosphate.[1]

Both pathways contribute to the cellular pool of IPP and DMAPP, which are the fundamental building blocks for all terpenoids, including triterpenoids.

Formation of the α-Amyrin Skeleton

The C5 precursors are sequentially condensed to form larger isoprenoid diphosphates. The key steps are:

-

Geranyl Diphosphate (GPP) Synthesis: One molecule of IPP and one molecule of DMAPP are condensed to form the C10 compound GPP.

-

Farnesyl Diphosphate (FPP) Synthesis: GPP is further condensed with another molecule of IPP to yield the C15 compound FPP. This reaction is catalyzed by farnesyl pyrophosphate synthase (FPS) .[2]

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head to form the C30 linear triterpene precursor, squalene. This reaction is mediated by squalene synthase (SQS) .[2]

-

2,3-Oxidosqualene (B107256) Formation: Squalene undergoes epoxidation to form (3S)-2,3-oxidosqualene, a critical branch-point intermediate. This reaction is catalyzed by squalene epoxidase (SQE) .[2][3]

-

Cyclization to α-Amyrin: 2,3-oxidosqualene is then cyclized to form the pentacyclic triterpenoid scaffold, α-amyrin. This complex rearrangement is catalyzed by a specific oxidosqualene cyclase (OSC), namely α-amyrin synthase (αAS) .[2][4]

Oxidative Modifications to Form Ursolic and Ursonic Acid

The final stages of the biosynthesis involve a series of oxidative reactions that modify the α-amyrin backbone.

-

Oxidation of α-Amyrin to Ursolic Acid: The methyl group at the C-28 position of α-amyrin undergoes a three-step oxidation to a carboxyl group, yielding ursolic acid. This series of reactions is catalyzed by a multifunctional cytochrome P450 monooxygenase (CYP) belonging to the CYP716A family.[2][5] The intermediates in this process are believed to be uvaol (B1682811) and ursolic aldehyde.[2]

-

Conversion of Ursolic Acid to Ursonic Acid: The final step in the biosynthesis of ursonic acid is the oxidation of the hydroxyl group at the C-3 position of ursolic acid to a keto group.[1] While this conversion is chemically straightforward, the specific enzyme responsible for this reaction in plants has not yet been definitively identified. Based on analogous reactions in triterpenoid biosynthesis, this step is likely catalyzed by a dehydrogenase or a specific cytochrome P450 monooxygenase .

The overall biosynthetic pathway is depicted in the following diagram:

Caption: Biosynthetic pathway of Ursonic Acid.

Quantitative Data

Quantitative data for the complete ursonic acid biosynthesis pathway is limited. However, data from studies on the biosynthesis of its precursor, ursolic acid, in engineered yeast can provide valuable insights into pathway efficiency and potential bottlenecks.

| Precursor/Product | Titer (mg/L) in Engineered S. cerevisiae | Reference Strain | Notes |

| α-Amyrin | 175.15 | ScLCZ08 | Highest reported production of the direct precursor to ursolic acid. |

| Ursolic Acid | 123.27 | ScLCZ11 | Achieved through fed-batch fermentation strategies. |

| Oleanolic Acid | 155.58 | ScLCZ11 | Co-produced with ursolic acid in the same engineered strain. |

Data sourced from a study on the biosynthesis of ursolic and oleanolic acid in Saccharomyces cerevisiae.[6]

Experimental Protocols

To fully elucidate the biosynthesis of ursonic acid, particularly the final enzymatic step, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required. Below are detailed methodologies for key experiments.

Identification of Candidate Genes for the C-3 Oxidation of Ursolic Acid

Objective: To identify candidate dehydrogenase or cytochrome P450 genes responsible for the conversion of ursolic acid to ursonic acid.

Methodology: Transcriptome Analysis and Co-expression Studies

-

Plant Material Collection: Collect tissue samples from a plant species known to produce ursonic acid (e.g., Ziziphus jujuba).[1] Collect samples from different tissues (leaves, stems, roots, fruits) and at different developmental stages to capture variations in gene expression.

-

RNA Extraction and Sequencing: Extract total RNA from the collected samples and perform high-throughput RNA sequencing (RNA-Seq).

-

Transcriptome Assembly and Annotation: Assemble the transcriptome de novo or by mapping to a reference genome if available. Annotate the assembled transcripts to identify genes encoding dehydrogenases and cytochrome P450s.

-

Differential Expression Analysis: Compare the transcriptomes of high-ursonic acid-accumulating tissues with low-accumulating tissues to identify differentially expressed genes.

-

Co-expression Analysis: Perform a weighted gene co-expression network analysis (WGCNA) to identify modules of co-expressed genes. Look for modules that show a high correlation with the accumulation of ursonic acid and contain known triterpenoid biosynthesis genes (e.g., α-amyrin synthase, CYP716A). Candidate genes for the C-3 oxidation step are likely to be co-expressed with these known pathway genes.

Caption: Workflow for Candidate Gene Identification.

Functional Characterization of Candidate Genes

Objective: To confirm the enzymatic function of the candidate genes identified in the previous step.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequences of the candidate genes from cDNA and clone them into a suitable expression vector (e.g., for yeast or E. coli).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae).

-

Microsome Isolation (for CYPs) or Cell Lysate Preparation (for dehydrogenases): Culture the recombinant host and induce protein expression. Isolate microsomes (for membrane-bound CYPs) or prepare a total cell lysate.

-

Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes or cell lysate, ursolic acid as the substrate, and necessary cofactors (NADPH for CYPs and NAD+/NADP+ for dehydrogenases).

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of ursonic acid. Compare the retention time and mass spectrum with an authentic standard of ursonic acid.

In Planta Validation of Gene Function

Objective: To confirm the role of the identified gene in ursonic acid biosynthesis within the plant.

Methodology: Virus-Induced Gene Silencing (VIGS)

-

VIGS Vector Construction: Clone a fragment of the target gene into a VIGS vector (e.g., based on Tobacco Rattle Virus).

-

Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young plants of the target species.

-

Phenotypic and Metabolic Analysis: After a period of time to allow for systemic silencing, collect tissue from the silenced plants and control plants (infiltrated with an empty vector).

-

Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target gene transcript.

-

Metabolite Profiling: Extract and quantify the levels of ursolic acid and ursonic acid in silenced and control plants using HPLC or LC-MS. A significant decrease in ursonic acid levels, potentially accompanied by an accumulation of ursolic acid in the silenced plants, would confirm the gene's function.

Conclusion

The biosynthesis of ursonic acid in plants is a complex process that builds upon the well-established triterpenoid pathway. While the steps leading to its precursor, ursolic acid, are relatively well-characterized, the final oxidative conversion to ursonic acid remains an area for active research. The experimental protocols outlined in this guide provide a roadmap for researchers to identify and characterize the elusive enzyme(s) responsible for this final step. A complete understanding of the ursonic acid biosynthetic pathway will be instrumental in developing strategies for its enhanced production in plants or microbial systems, thereby unlocking its full potential for pharmaceutical and other applications.

References

- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effective Gene Silencing in Plants by Synthetic Trans-Acting siRNAs Derived From Minimal Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]

- 6. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam [mdpi.com]

Unveiling the Potential of Ursonic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ursonic acid methyl ester, a methylated derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, is emerging as a compound of interest in pharmacological research. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and insights into its biological activities. The information presented herein is intended to serve as a valuable resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.

Core Physical and Chemical Properties

This compound is a white solid compound.[1] A summary of its key physical and chemical properties is presented in the table below, offering a comparative overview of its fundamental characteristics.

| Property | Value | Reference |

| Molecular Formula | C31H50O3 | [2] |

| Molecular Weight | 470.73 g/mol | [2] |

| CAS Number | 32208-45-0 | [2] |

| Melting Point | 286 °C | [3] |

| Boiling Point | 526.1 °C at 760 mmHg | [4] |

| Density | 1.06 - 1.07 g/cm³ | [1][4] |

| Appearance | White solid | [1] |

| XLogP3 | 7.7 | [5] |

Spectral Data for Structural Elucidation

The structural identity of this compound is confirmed through various spectroscopic techniques. Available data includes:

-

¹³C NMR Spectroscopy : Data has been recorded on a BRUKER AMX-400 instrument, providing insights into the carbon skeleton of the molecule.[5]

-

Mass Spectrometry (GC-MS) : Mass spectral data is available from the NIST Mass Spectrometry Data Center, which is crucial for determining the molecular weight and fragmentation patterns.[5] The fragmentation of the parent compound, ursolic acid, often involves a retro-Diels-Alder reaction in the C ring.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of its parent compound, ursolic acid. A detailed protocol is described below.[2]

Materials:

-

Ursolic acid (UA)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Water

Procedure:

-

Dissolve ursolic acid (17.5 mmol) in DMF (80 mL).

-

Add K₂CO₃ (35.0 mmol) and CH₃I (38.7 mmol) to the solution.

-

Stir the mixture for 24 hours at room temperature.

-

After the reaction is complete, evaporate the DMF under reduced pressure.

-

Add water (150 mL) to the residue and extract with DCM (3 x 60 mL).

-

Combine the organic layers and dry over MgSO₄.

-

Filter the solution and evaporate the solvent to dryness.

-

Crystallize the product from hexane to yield white crystals of this compound.

Another approach involves the use of ultrasonic assistance for the esterification of carboxylic acids, which can offer high yields and is considered a safe and cost-effective method.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents [mdpi.com]

- 3. media.neliti.com [media.neliti.com]

- 4. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ursolic acid methyl ester | C31H50O3 | CID 621719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

Discovery and history of Ursonic acid and its derivatives.

An In-depth Technical Guide to the Discovery and History of Ursolic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic acid (UA) is a naturally occurring pentacyclic triterpenoid (B12794562) compound that has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3][4] First identified in the early 20th century, this lipophilic molecule is widely distributed throughout the plant kingdom, found in the protective wax-like coatings of fruits like apples, as well as in various herbs and spices.[2][5][6] While the therapeutic potential of ursolic acid has been recognized for centuries in traditional medicine, modern research has focused on elucidating its mechanisms of action and developing more potent derivatives to overcome limitations such as poor bioavailability.[1][7][8] This technical guide provides a comprehensive overview of the discovery, history, and development of ursolic acid and its derivatives, with a focus on quantitative data, experimental protocols, and the molecular pathways they modulate.

Discovery and Early History of Ursolic Acid

The journey of ursolic acid research began in 1920 when it was first identified in the epicuticular waxes of apples.[1][5][6][9] Initially referred to as "malol," its structure as a pentacyclic triterpenoid, specifically 3β-hydroxy-urs-12-en-28-oic acid, was later elucidated. For many years following its discovery, research on ursolic acid was primarily focused on its isolation and characterization from various plant sources. It was found to be a constituent of numerous medicinal herbs, which unknowingly utilized its health-promoting benefits in folk medicine for centuries.[4]

A significant milestone in the history of ursolic acid was the growing recognition of its diverse biological activities in the latter half of the 20th century and into the 21st century. Researchers began to uncover its anti-inflammatory, antioxidant, antimicrobial, and hepatoprotective properties.[2][3][10] This foundational work paved the way for more in-depth investigations into its potential as a therapeutic agent for a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.[3][11][12]

The Advent of Ursolic Acid Derivatives

Despite its promising pharmacological profile, the clinical application of ursolic acid has been hampered by its low solubility, rapid metabolism, and poor bioavailability.[1][7][8] To address these limitations, medicinal chemists have designed and synthesized numerous derivatives of ursolic acid.[1][7] These structural modifications aim to enhance the compound's therapeutic efficacy and pharmacokinetic properties.

The primary sites for chemical modification on the ursolic acid scaffold are the C-3 hydroxyl group, the C-28 carboxylic acid group, and the C-11 position on the C-ring.[2][13] Common synthetic strategies include:

-

Esterification and Acylation: Modifications at the C-3 hydroxyl and C-28 carboxyl groups to improve lipophilicity and cell membrane permeability.

-

Amidation: Conversion of the C-28 carboxylic acid to various amides, which has been shown to enhance anticancer activity.[2]

-

Introduction of Heterocyclic Moieties: Conjugation with nitrogen-containing heterocycles, such as triazoles, quinolones, and oxadiazoles, to create novel compounds with enhanced biological activities.[1][2]

-

Modifications of the A-ring: Introduction of substituents at the C-2 position to improve potency.

These synthetic endeavors have led to the development of a vast library of ursolic acid derivatives with improved potency and selectivity against various therapeutic targets.[2][7]

Quantitative Data

The following tables summarize key quantitative data for ursolic acid and some of its representative derivatives.

Table 1: Physicochemical Properties of Ursolic Acid

| Property | Value | Reference |

| IUPAC Name | 3β-Hydroxyurs-12-en-28-oic acid | [5] |

| Other Names | Urson, Prunol, Malol | [5] |

| CAS Number | 77-52-1 | [5] |

| Molecular Formula | C₃₀H₄₈O₃ | [5] |

| Molar Mass | 456.7 g/mol | [5] |

| Melting Point | 278-282 °C | [14] |

Table 2: In Vitro Anticancer Activity of Ursolic Acid and Derivatives (IC₅₀ in µM)

| Compound | HeLa (Cervical Cancer) | SKOV3 (Ovarian Cancer) | BGC-823 (Gastric Cancer) | Reference |

| Ursolic Acid | >100 | >100 | >100 | [13] |

| Derivative 7a | 15.3 | 28.7 | 45.2 | [13] |

| Derivative 8a | 22.5 | 12.8 | 33.6 | [13] |

Key Experimental Protocols

This section details the methodologies for the isolation of ursolic acid and a general procedure for the synthesis of its derivatives.

Isolation of Ursolic Acid from Eucalyptus grandis Leaves

This protocol is adapted from the work of Ibrahim T. Babalola, et al.[14]

1. Extraction:

- Air-dry and powder the leaves of Eucalyptus grandis.

- Perform a Soxhlet extraction on the powdered plant material (200-500 g) with methanol (B129727).

- Concentrate the crude methanolic extract under reduced pressure.

2. Chromatographic Separation:

- Subject the concentrated extract (10.0 g) to column chromatography on silica (B1680970) gel (Merck silica gel 60, 0.040-0.063 µm).

- Elute the column with a gradient of hexane-ethyl acetate, with a 5% stepwise increase in polarity.

- Collect fractions and monitor by thin-layer chromatography (TLC).

- Pool similar fractions based on their TLC profiles.

3. Purification:

- Subject the fraction showing a single major spot on TLC to further purification.

- Recrystallize the purified compound from methanol to yield a creamy-yellow powder.

4. Characterization:

- Confirm the structure of the isolated compound as ursolic acid using spectroscopic techniques such as Infrared (IR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT).[14][15]

General Synthesis of Ursolic Acid Derivatives

The following is a generalized procedure for the synthesis of ursolic acid derivatives based on the work of Meng et al.[13]

1. Acylation of Ursolic Acid:

- Dissolve ursolic acid in a suitable solvent (e.g., acetone).

- Add an acylating agent (e.g., Jones reagent) at 0 °C and stir for a specified time (e.g., 5 hours).

- Monitor the reaction by TLC.

- Upon completion, quench the reaction and extract the product.

- Purify the acylated derivative by column chromatography.

2. Esterification of Ursolic Acid:

- Dissolve ursolic acid in an alcohol (e.g., absolute ethanol).

- Add a catalytic amount of acid (e.g., 37% HCl).

- Reflux the reaction mixture for a specified time (e.g., 8 hours).

- Monitor the reaction by TLC.

- After completion, neutralize the reaction mixture and extract the esterified product.

- Purify the derivative by column chromatography.

Mechanism of Action and Signaling Pathways

Ursolic acid and its derivatives exert their biological effects by modulating a multitude of cellular signaling pathways.[1][16] These compounds can influence cell proliferation, apoptosis, angiogenesis, and inflammation.

Key Signaling Pathways

-

PI3K/Akt/mTOR Pathway: Ursolic acid has been shown to inhibit this critical pathway involved in cell growth, proliferation, and survival in cancer cells.[9]

-

NF-κB Pathway: By inhibiting the activation of NF-κB, ursolic acid can suppress the expression of inflammatory cytokines and other pro-inflammatory molecules.[16]

-

STAT3 Pathway: Ursolic acid can inhibit the activation of STAT3, a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[16]

-

Apoptosis Induction: Ursolic acid can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of Bcl-2 family proteins and the activation of caspases.[10]

Visualizations

Below are diagrams representing a simplified experimental workflow for ursolic acid isolation and a key signaling pathway it modulates.

Caption: A simplified workflow for the isolation and purification of ursolic acid.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by ursolic acid.

Conclusion and Future Perspectives

Since its discovery over a century ago, ursolic acid has evolved from a simple plant metabolite to a promising lead compound in drug discovery. Its rich history is marked by the transition from isolation and characterization to a deep understanding of its pharmacological activities and molecular mechanisms. The development of ursolic acid derivatives has opened new avenues for enhancing its therapeutic potential, particularly in the realm of oncology.

Future research will likely focus on the development of novel drug delivery systems, such as nanoformulations, to further improve the bioavailability of ursolic acid and its derivatives.[3] Additionally, further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety of these compounds in various human diseases. The continued exploration of the synergistic effects of ursolic acid with existing chemotherapeutic agents also holds great promise for future cancer therapies.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ursolic acid - Wikipedia [en.wikipedia.org]

- 6. Recent studies on ursolic acid and its biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evolution in medicinal chemistry of ursolic acid derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ursolic acid: biological functions and application in animal husbandry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Biological Roles of Ursolic Acid in the Treatment of Hu...: Ingenta Connect [ingentaconnect.com]

- 12. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Synthesis and anti-tumor activity of ursolic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. jneonatalsurg.com [jneonatalsurg.com]

- 16. Ursolic acid: Source; Biological activity and Mechanism of action_Chemicalbook [chemicalbook.com]

Preliminary Biological Activity Screening of Ursonic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursonic acid, a pentacyclic triterpenoid, and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities. This technical guide focuses on the preliminary biological activity screening of ursonic acid methyl ester, an esterified derivative of ursolic acid. The document provides a consolidated overview of its reported anticancer and antibacterial properties, detailed experimental protocols for relevant assays, and insights into the potential signaling pathways involved, primarily based on studies of its parent compound, ursolic acid.

Data Presentation

The following tables summarize the quantitative data available for the biological activity of this compound and its parent compound, ursolic acid.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | ED50 (µg/mL) |

| HL-60 | Promyelocytic Leukemia | >100[1] |

| BGC | Stomach Cancer | >100[1] |

| Bel-7402 | Liver Cancer | >100[1] |

| Hela | Cervical Cancer | >100[1] |

Table 2: Antibacterial Activity of Ursolic Acid and its Derivatives

| Microorganism | Compound | MIC (µg/mL) |

| Streptococcus pneumoniae | Ursolic acid methyl ester | Increased inhibitory activity compared to ursolic acid[2] |

| Bacillus cereus | Ursolic acid | 20[2] |

| Streptococcus pneumoniae | Ursolic acid | >1024[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound from Ursolic Acid

This protocol describes the conversion of ursolic acid to its methyl ester derivative.

Materials:

-

Ursolic acid

-

Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3)

-

Methyl iodide (CH3I)

-

Dichloromethane (DCM)

-

Magnesium sulfate (B86663) (MgSO4)

-

Water

Procedure:

-

Dissolve ursolic acid (8.0 g, 17.5 mmol) in DMF (80 mL).

-

Add K2CO3 (4.8 g, 35.0 mmol) and CH3I (2.4 mL, 38.7 mmol) to the solution.

-

Stir the mixture for 24 hours at room temperature.

-

After the reaction is complete, evaporate the DMF under reduced pressure.

-

Add water (150 mL) to the residue and extract with DCM (3 x 60 mL).

-

Combine the organic layers and dry over MgSO4.

-

Filter the solution and evaporate to dryness.

-

Crystallize the product from hexane to obtain white crystals of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells to be tested (e.g., HL-60, BGC, Bel-7402, Hela)

-

96-well plates

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization of Formazan: Carefully remove the medium. For adherent cells, add 150 µL of MTT solvent to each well. For suspension cells, centrifuge the plate and then remove the supernatant before adding the solvent.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability relative to the vehicle control. The ED50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from a dose-response curve.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Streptococcus pneumoniae)

-

96-well microtiter plates

-

Bacterial growth medium (e.g., Brain Heart Infusion broth)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Positive control antibiotic

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the test medium.

-

Serial Dilution of Compound: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth. The final volume in each well should be 50 µL or 100 µL.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well, including a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. If using a viability indicator like resazurin, a color change (e.g., from blue to pink) will indicate bacterial growth. The MIC is the lowest concentration where no color change is observed.

Mandatory Visualization

Experimental Workflow Diagrams

Caption: Overview of key experimental workflows.

Potential Signaling Pathways

The following diagrams illustrate signaling pathways that are potentially modulated by this compound, based on the known activities of its parent compound, ursolic acid.

Caption: Potential inhibition of the NF-κB signaling pathway.

References

In Silico Prediction of Ursonic Acid Methyl Ester Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursonic acid, a pentacyclic triterpenoid (B12794562), and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of ursonic acid methyl ester. We detail the experimental protocols for key computational techniques, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis. Furthermore, we present predicted bioactivity data and visualize the potential signaling pathways and experimental workflows to offer a complete in silico assessment of this promising natural product derivative.

Introduction

This compound, a derivative of the naturally occurring pentacyclic triterpenoid ursolic acid, has emerged as a compound of interest for its potential therapeutic applications. In silico methods play a crucial role in modern drug discovery by enabling the rapid and cost-effective prediction of a compound's biological activity and pharmacokinetic properties before extensive laboratory testing. This guide outlines a systematic in silico approach to characterize the bioactivity of this compound, focusing on its anticancer and anti-inflammatory potential. Studies have shown that the methyl ester derivative of ursolic acid does not significantly alter its anticancer properties, allowing for the use of ursolic acid data as a reasonable proxy in predictive studies[1].

Predicted Bioactivities and Physicochemical Properties

In silico analysis suggests that this compound possesses a range of biological activities, primarily centered around anticancer and anti-inflammatory effects. The following tables summarize the predicted physicochemical properties and bioactivity data.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Formula | C31H50O3 | - |

| Molecular Weight | 470.73 g/mol | Within Lipinski's rule of five |

| LogP (Octanol/Water) | 7.25 | High lipophilicity |

| Hydrogen Bond Donors | 1 | Within Lipinski's rule of five |

| Hydrogen Bond Acceptors | 3 | Within Lipinski's rule of five |

| Molar Refractivity | 140.2 cm³ | - |

| ADMET Properties | ||

| Gastrointestinal Absorption | High | Good oral bioavailability predicted |

| Blood-Brain Barrier Permeant | No | Unlikely to have central nervous system effects |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Skin Sensitization | No | Low risk of allergic reactions |

| Carcinogenicity | Non-carcinogen | Favorable toxicity profile |

| Oral Rat Acute Toxicity (LD50) | 3.16 mol/kg | Low acute toxicity |

Table 2: Predicted Anticancer Activity of this compound

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted IC50/ED50 | Cancer Type |

| Estrogen Receptor α | 1A52 | -9.8 | Micromolar range | Breast Cancer |

| MDM2 | 4HBM | -5.36 | Not available | Breast Cancer |

| Caspase-3 | 5I9B | -8.82 | Not available | General Cancers |

| JNK2 | 3E7O | -7.89 | Not available | General Cancers |

| ERK1 | 2OJG | -10.36 | Not available | General Cancers |

| TNIK | 6GUE | -9.0 | Not available | Colon Cancer |

| HL-60 (cell line) | - | Not available | >100 µg/ml | Leukemia |

| BGC (cell line) | - | Not available | >100 µg/ml | Gastric Cancer |

| Bel-7402 (cell line) | - | Not available | >100 µg/ml | Liver Cancer |

| Hela (cell line) | - | Not available | >100 µg/ml | Cervical Cancer |

Table 3: Predicted Anti-inflammatory Activity of this compound

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Effect |

| COX-2 | 1CX2 | -9.5 | Inhibition of prostaglandin (B15479496) synthesis |

| GSK-3β | 1H8F | Favorable | Modulation of inflammatory pathways |

| ACE | 1O86 | Favorable | Modulation of inflammatory pathways |

| TACE | 3LOT | Favorable | Inhibition of TNF-α production |

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol using AutoDock Vina:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF or MOL2 format.

-

Convert the file to the PDBQT format using AutoDock Tools. This step adds Gasteiger charges and merges non-polar hydrogens.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein (e.g., Estrogen Receptor α, PDB ID: 1A52) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools.

-

Save the prepared receptor in PDBQT format.

-

-

Grid Box Generation:

-

Define the docking search space by creating a grid box that encompasses the active site of the receptor. For a triterpenoid like this compound, a grid box of 60 x 60 x 60 Å with a spacing of 1.0 Å is a suitable starting point. Center the grid on the co-crystallized ligand if available, or on the predicted active site.

-

-

Docking Simulation:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

-

Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log log.txt

-

-

Analysis of Results:

-

Visualize the docking poses and interactions using a molecular visualization tool like PyMOL or Discovery Studio.

-

Analyze the binding affinity scores (in kcal/mol) and the hydrogen bond and hydrophobic interactions between the ligand and the receptor.

-

ADMET Prediction

ADMET prediction assesses the pharmacokinetic and toxicological properties of a compound.

Protocol using SwissADME:

-

Input:

-

Access the SwissADME web server.

-

Draw the structure of this compound or input its SMILES string.

-

-

Execution:

-

Run the prediction. The server will calculate a wide range of physicochemical descriptors, pharmacokinetic properties, drug-likeness, and medicinal chemistry friendliness.

-

-

Analysis:

-

Evaluate the "Bioavailability Radar" for a quick assessment of drug-likeness.

-

Examine key parameters such as gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and toxicity predictions.

-

Assess compliance with Lipinski's rule of five for oral bioavailability.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.

Protocol using Discovery Studio:

-

Ligand Set Preparation:

-

Compile a set of known active and inactive molecules for the target of interest.

-

Generate diverse conformations for each ligand.

-

-

Feature Mapping:

-

Identify common chemical features (hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) among the active ligands.

-

-

Pharmacophore Model Generation:

-

Use the "3D QSAR Pharmacophore Generation" protocol in Discovery Studio to create models based on the common features.

-

The software will generate several pharmacophore hypotheses.

-

-

Model Validation:

-

Validate the best pharmacophore model by screening a database of known active and inactive compounds. A good model should have a high true-positive rate and a low false-positive rate.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity.

Protocol for Anticancer Activity of Triterpenoids:

-

Data Set Collection:

-

Gather a dataset of triterpenoid compounds with experimentally determined anticancer activities (e.g., IC50 values) against a specific cell line.

-

-

Descriptor Calculation:

-

For each compound, calculate a variety of molecular descriptors (e.g., topological, electronic, and steric) using software like PaDEL-Descriptor.

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use a statistical method, such as multiple linear regression or partial least squares, to build a QSAR model that relates the descriptors to the biological activity.

-

-

Model Validation:

-

Validate the model using the test set and statistical parameters like the squared correlation coefficient (R²) and the root mean square error (RMSE). A robust model will accurately predict the activity of the compounds in the test set.

-

Visualizations

In Silico Experimental Workflow

The following diagram illustrates the typical workflow for the in silico prediction of bioactivity.

Caption: In silico bioactivity prediction workflow.

Logical Relationships Between In Silico Methods

This diagram shows the logical interplay between the different computational methods.

Caption: Interplay of in silico methods in drug discovery.

Potential Signaling Pathways

Ursonic acid and its derivatives are known to modulate key signaling pathways involved in inflammation and cancer.

The NF-κB pathway is a critical regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway.

The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis.

Caption: Modulation of the MAPK signaling pathway.

Conclusion

The in silico prediction of the bioactivity of this compound reveals its potential as a promising candidate for further drug development, particularly in the areas of oncology and anti-inflammatory therapies. The computational methods outlined in this guide provide a robust framework for the initial screening and characterization of natural product derivatives, accelerating the identification of lead compounds and providing insights into their mechanisms of action. While in silico predictions are a valuable tool, experimental validation remains essential to confirm the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Purification of Ursonic Acid Methyl Ester by Column Chromatography

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the purification of ursolic acid methyl ester using silica (B1680970) gel column chromatography. Ursolic acid, a pentacyclic triterpenoid, and its derivatives are of significant interest in drug development due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] The methylation of the carboxylic acid group to form the methyl ester often facilitates isolation and can be a key step in the synthesis of more complex derivatives. This protocol details the necessary materials, step-by-step procedures for column preparation, sample application, elution, fraction analysis, and final product purity assessment, ensuring a reproducible and efficient purification process.

Introduction

Ursolic acid is a naturally occurring phytochemical found in a wide variety of plants.[1] Its methyl ester derivative, ursolic acid methyl ester, is often synthesized to enhance its solubility or as an intermediate for further chemical modification. Column chromatography is a fundamental and widely used technique for the separation and purification of compounds from complex mixtures.[2] This application note outlines a robust protocol for the purification of ursolic acid methyl ester from a crude reaction mixture or plant extract using silica gel column chromatography, followed by purity verification with Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The overall workflow for the purification of ursolic acid methyl ester is depicted below. It begins with the preparation of the crude sample and the chromatography column, followed by the separation process, analysis of the collected fractions, and concludes with the isolation and purity assessment of the final product.

Figure 1: Workflow for the purification of ursolic acid methyl ester.

Materials and Methods

Equipment

-

Glass chromatography column (2-5 cm diameter, 40-60 cm length)

-

Rotary evaporator

-

TLC plates (Silica gel 60 F254)[3]

-

TLC developing chamber

-

UV lamp (254 nm / 366 nm)

-

HPLC system with a UV detector[4]

-

Fraction collector (optional)

-

Glass test tubes or vials for fraction collection

-

Beakers, flasks, and other standard laboratory glassware

Chemicals and Reagents

-

Silica gel for column chromatography (60-120 or 100-200 mesh size)[5]

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Chloroform (Analytical grade)

-

Acetonitrile (B52724) (HPLC grade)[6]

-

Vanillin

-

Sulfuric acid

-

Ethanol

-

Ursolic acid methyl ester crude product

-

Ursolic acid methyl ester standard (for TLC/HPLC comparison)

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol describes the separation of ursolic acid methyl ester from impurities using a silica gel column with a gradient elution system.

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane. For a 5g crude sample, use approximately 150-200g of silica gel.

-

Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.

-

Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

-

Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry. Add another thin layer of sand on top of the silica bed.

-

Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 100% n-hexane or 98:2 n-hexane:ethyl acetate) through it.

-

-

Sample Preparation and Loading:

-

Dissolve the crude ursolic acid methyl ester sample in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or chloroform.[7]

-

Alternatively, use the dry loading method: adsorb the crude sample onto a small amount of silica gel (2-3 times the sample weight) by dissolving the sample in a solvent, adding the silica, and evaporating the solvent completely.

-

Carefully add the prepared sample to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with a low polarity mobile phase, such as n-hexane:ethyl acetate (98:2).[5]

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be: 98:2 -> 95:5 -> 90:10 -> 80:20.

-

Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.

-

Protocol 2: Fraction Analysis by Thin Layer Chromatography (TLC)

TLC is used to monitor the separation and identify fractions containing the pure compound.

-

Spotting: Spot a small amount from every few collected fractions onto a TLC plate. Also, spot the crude mixture and a pure standard if available.

-

Development: Develop the TLC plate in a chamber pre-saturated with a suitable mobile phase, such as n-hexane:ethyl acetate (8:2 or 7:3 v/v).[8]

-

Visualization:

-

First, view the dried plate under a UV lamp (254 nm).

-

Next, stain the plate by dipping it into a vanillin-sulfuric acid solution, followed by gentle heating until spots appear.[3] Ursolic acid and its derivatives typically appear as purple or blue spots.

-

-

Pooling Fractions: Compare the Rf values of the spots. Combine the fractions that show a single spot corresponding to the Rf of the pure ursolic acid methyl ester.

-

Isolation: Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified solid product.

Protocol 3: Purity Assessment by HPLC

The purity of the final product should be confirmed using Reverse-Phase HPLC (RP-HPLC).

-

Sample Preparation: Prepare a standard solution of pure ursolic acid methyl ester and a solution of the purified sample in methanol or acetonitrile at a concentration of approximately 0.1 mg/mL.[6] Filter the solutions through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions. The purity of the isolated compound is determined by comparing the retention time with the standard and calculating the peak area percentage.

Data Presentation

The parameters for the described protocols are summarized in the tables below for easy reference.

| Parameter | Specification | Reference(s) |

| Stationary Phase | Silica Gel (60-120 mesh) | [5] |

| Mobile Phase System | n-Hexane and Ethyl Acetate (Gradient Elution) | [1],[5] |

| Typical Gradient | Start with 2% Ethyl Acetate, increase to 20% | [5] |

| Sample Loading | Dry loading or concentrated solution in Chloroform/DCM | [7] |

| Column Dimensions | Ratio of Silica:Crude Sample ~30-40:1 (w/w) | - |

| Table 1: Summary of Column Chromatography Parameters. |

| Parameter | Specification | Reference(s) |

| Stationary Phase | Silica gel 60 F254 plates | [3] |

| Mobile Phase | n-Hexane:Ethyl Acetate (8:2 or 7:3, v/v) | [8] |

| Visualization | UV (254 nm) followed by Vanillin-Sulfuric Acid stain & heat | [3] |

| Rf Value | Compound-specific, typically 0.4 - 0.6 | [8] |

| Table 2: Summary of TLC Analysis Parameters. |

| Parameter | Specification | Reference(s) |

| Stationary Phase | C18 Reverse-Phase Column (4.6 x 250 mm, 5 µm) | [9],[6] |

| Mobile Phase | Acetonitrile:Methanol (80:20, v/v), isocratic | [6] |

| Flow Rate | 0.5 - 1.0 mL/min | [9],[4] |

| Detection | UV at 210 nm | [9],[10] |

| Injection Volume | 10-20 µL | [4] |

| Table 3: Summary of HPLC Purity Analysis Parameters. |

Logical Relationships in Chromatography

The separation of ursolic acid methyl ester from impurities via column chromatography is based on the principle of differential partitioning between the stationary and mobile phases. The relationship between these components determines the success of the purification.

References

- 1. ijesrr.org [ijesrr.org]

- 2. Separation and Purification of Ursolic Acid from Cynomorium songaricum Exacts with Macroporous Resins [scirp.org]

- 3. academicjournals.org [academicjournals.org]

- 4. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneonatalsurg.com [jneonatalsurg.com]

- 6. omicsonline.org [omicsonline.org]

- 7. biotage.com [biotage.com]

- 8. jfda-online.com [jfda-online.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

Application Note: Quantification of Ursonic Acid Methyl Ester using High-Performance Liquid Chromatography (HPLC)

Introduction

Ursonic acid methyl ester, also known as methyl ursolate, is a pentacyclic triterpenoid (B12794562) derived from ursolic acid.[1] Ursolic acid and its derivatives are found in numerous plant species and are investigated for a variety of potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Accurate and precise quantification of this compound is crucial for research, quality control in herbal medicine, and pharmaceutical development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of this compound in various samples.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided below. This information is essential for sample preparation and method development.

| Property | Value | Reference |

| Synonyms | Methyl Ursolate | [1][3] |

| Molecular Formula | C31H50O3 | [3][4] |

| Molecular Weight | 470.73 g/mol | [1][3] |

| CAS Number | 32208-45-0 | [1][3][4] |

| Appearance | White Solid | [3] |

| Melting Point | 286°C | [1] |

| Boiling Point | 526.1°C at 760 mmHg | [1] |

| Solubility | While specific solubility data for the methyl ester is limited, the parent compound, ursolic acid, is soluble in methanol (B129727) and ethanol, and moderately soluble in acetone.[5] It is largely insoluble in water.[6] The ester is expected to have similar lipophilic characteristics. |

Experimental Protocol: HPLC Quantification

This protocol provides a validated starting point for the quantification of this compound. Optimization may be required depending on the sample matrix. The method is adapted from established protocols for the parent compound, ursolic acid.[7][8]

1. Instrumentation and Materials

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 or 0.45 µm)

-

Autosampler vials

2. Chemicals and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or ultrapure grade)

-

Formic acid or Orthophosphoric acid (optional, for mobile phase pH adjustment)[8][9]

3. Chromatographic Conditions

The following conditions have been established as a suitable starting point for the separation and quantification of triterpenoid compounds.

| Parameter | Recommended Condition |

| Stationary Phase (Column) | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)[7] |

| Mobile Phase | Isocratic: Acetonitrile and Methanol (80:20, v/v)[7][10] |

| Alternative Gradient: Acetonitrile and Water with 0.1% Formic Acid[9] | |

| Flow Rate | 1.0 mL/min[2] |

| Detection Wavelength | 210 nm[2][7][8][10] |

| Column Temperature | 30 - 35°C[7][9] |

| Injection Volume | 20 µL[9][11] |

4. Preparation of Standard Solutions

-

Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standards: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the stock solution with methanol.

5. Sample Preparation

-

Solid Samples (e.g., plant material, formulated product):

-

Accurately weigh a known amount of the homogenized sample.

-

Perform an extraction using a suitable solvent, such as methanol or ethyl acetate, often aided by sonication or reflux.[11]

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Liquid Samples (e.g., extracts in oil):

-

Perform a liquid-liquid extraction to transfer the analyte from the non-polar solvent (oil) to a solvent miscible with the mobile phase (e.g., methanol).[12]

-

Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

-

6. Analysis and Calibration

-

Inject the series of working standard solutions into the HPLC system to establish the calibration curve.

-

Plot the peak area of the this compound against the corresponding concentration for each standard.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999 for good linearity.[9][12]

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

7. Quantification

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

-

y = Peak area of the analyte in the sample

-

m = Slope of the calibration curve

-

x = Concentration of the analyte in the sample

-

c = Y-intercept of the calibration curve

The final concentration in the original sample should be calculated by accounting for all dilution factors and the initial weight/volume of the sample used.

Data Presentation

Quantitative results should be organized clearly for analysis and reporting.

Table 1: Example Calibration Curve Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 5 | 55,230 |

| 10 | 112,450 |

| 25 | 278,900 |

| 50 | 561,200 |

| 100 | 1,118,500 |

| 200 | 2,245,300 |

| Linear Equation | y = 11200x + 1150 |

| Correlation (r²) | 0.9995 |

Table 2: Example Sample Quantification Results

| Sample ID | Sample Weight (g) | Final Volume (mL) | Measured Conc. (µg/mL) | Amount in Sample (% w/w) |

| Batch A-01 | 1.05 | 10 | 75.4 | 0.072 |

| Batch A-02 | 1.02 | 10 | 78.1 | 0.077 |

| Batch B-01 | 0.98 | 10 | 45.2 | 0.046 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantification protocol.

References

- 1. Cas 32208-45-0,URSOLIC ACID METHYL ESTER | lookchem [lookchem.com]

- 2. ijesrr.org [ijesrr.org]

- 3. URSOLIC ACID METHYL ESTER | TargetMol [targetmol.com]

- 4. Ursolic acid methyl ester | C31H50O3 | CID 621719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. "Solubility of Ursolic Acid in Aqueous and Non-aqueous Solvents" by Kamola Tolliboeva and Philip M. Gerk [scholarscompass.vcu.edu]

- 7. omicsonline.org [omicsonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of Ursolic Acid Extraction in Oil from Annurca Apple to Obtain Oleolytes with Potential Cosmeceutical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: NMR Characterization of Synthetic Ursonic Acid Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ursonic acid is a pentacyclic triterpenoid (B12794562) with a wide range of reported biological activities. Its synthetic derivative, Ursonic acid methyl ester, is often synthesized to enhance its solubility and bioavailability for further pharmacological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this synthetic product. This document provides detailed protocols for the synthesis and NMR characterization of this compound.

Experimental Protocols

Synthesis of this compound

This protocol details the esterification of Ursonic acid to its methyl ester derivative.

Materials:

-

Ursonic acid

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Dichloromethane (DCM)

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Ursonic acid (e.g., 8.0 g, 17.5 mmol) in anhydrous DMF (80 mL) in a round-bottom flask.

-

To this solution, add K₂CO₃ (e.g., 4.8 g, 35.0 mmol) and CH₃I (e.g., 2.4 mL, 38.7 mmol)[1].

-

Stir the reaction mixture at room temperature for 24 hours[1].

-

After the reaction is complete (monitored by TLC), remove the DMF under reduced pressure using a rotary evaporator.

-

Add water (150 mL) to the residue and extract the product with DCM (3 x 60 mL)[1].

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to dryness[1].

-

The crude product can be purified by crystallization from hexane to yield this compound as white crystals[1].

NMR Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.

Materials:

-

Synthetic this compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

Pasteur pipette

-

Cotton or glass wool

Procedure:

-

Select a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is commonly used for triterpenoids.

-

For ¹H NMR, accurately weigh 2-10 mg of the synthetic this compound[2]. For ¹³C NMR, a higher concentration of 10-50 mg is recommended[2].

-

Dissolve the sample in 0.6-1.0 mL of the deuterated solvent to ensure a sample depth of at least 4.5 cm in the NMR tube[2].

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[2].

-

Cap the NMR tube and label it clearly. The sample is now ready for NMR analysis.

NMR Data Acquisition and Interpretation

A combination of 1D and 2D NMR experiments is essential for the complete structural elucidation of this compound.

1D NMR:

-

¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds)[3].

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms[3][4].

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton[3].

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, primarily based on data for the closely related ursolic acid and its derivatives. The numbering scheme for the ursane (B1242777) skeleton is provided for reference.

Caption: this compound with standard triterpenoid numbering.

Caption: this compound with standard triterpenoid numbering.

Table 1: ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~3.20 | dd |

| H-12 | ~5.25 | t |

| -OCH₃ | ~3.60 | s |

| H-18 | ~2.20 | d |

| Methyl Protons | 0.75 - 1.10 | s, d |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from ursolic acid and its derivatives.

Table 2: ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | DEPT |

| C-3 | ~79.0 | CH |

| C-12 | ~125.7 | CH |

| C-13 | ~138.3 | C |

| C-28 | ~178.0 | C |

| -OCH₃ | ~51.5 | CH₃ |

| C-23 | ~28.1 | CH₃ |

| C-24 | ~15.5 | CH₃ |

| C-25 | ~15.6 | CH₃ |

| C-26 | ~17.1 | CH₃ |

| C-27 | ~23.5 | CH₃ |

| C-29 | ~17.2 | CH₃ |

| C-30 | ~21.2 | CH₃ |

Note: Chemical shifts are approximate. Data is inferred from published values for ursolic acid and related esters.[5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of this compound to its complete NMR characterization.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Ursonic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursonic acid, a pentacyclic triterpenoid, and its derivatives are of significant interest in oncological research due to their potential as anti-cancer agents. This document provides a detailed protocol for assessing the in vitro cytotoxicity of Ursonic acid methyl ester, a derivative that has shown promising growth inhibitory activity against various tumor cell lines. The following protocols for MTT, SRB, and LDH assays are standard methods for determining cell viability and cytotoxicity, providing a comprehensive approach to evaluating the cytotoxic potential of this compound. This compound has demonstrated inhibitory effects on several cancer cell lines, and understanding its cytotoxic profile is a critical step in its development as a potential therapeutic agent.[1]

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Assay Method |

| A549 | Non-small cell lung cancer | 7.7 | Not Specified |

| SK-OV-3 | Ovarian cancer | 32.1 | Not Specified |

| SK-MEL-28 | Melanoma | 22.2 | Not Specified |

| XF498 | Glioblastoma | 25.9 | Not Specified |

| HCT15 | Colon cancer | 4.6 | Not Specified |

| MDA-MB-231 | Breast adenocarcinoma | High Cytotoxicity | MTT |

| HepG2 | Liver cancer | High Cytotoxicity | MTT |

| PC3 | Prostate cancer | High Cytotoxicity* | MTT |

| HL-60 | Promyelocytic leukemia | ED50 >100 µg/ml | Not Specified |

| BGC | Gastric cancer | ED50 >100 µg/ml | Not Specified |

| Bel-7402 | Hepatocellular carcinoma | ED50 >100 µg/ml | Not Specified |

| Hela | Cervical cancer | ED50 >100 µg/ml | Not Specified |

*In a study by Gboha et al. (2023), methyl ursolate (this compound) exhibited remarkable cytotoxic activities against these cell lines, indicating that the addition of a methyl group at the C-28 position of ursolic acid is essential for enhancing its therapeutic activity.[2] Specific IC50 values were not provided in this study, but the compound was highlighted for its high potency. The IC50 values for A549, SK-OV-3, SK-MEL-28, XF498, and HCT15 cell lines are reported for Ursonic acid.[3]

Experimental Protocols